N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea
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Overview
Description
Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- is a synthetic organic compound with the molecular formula C10H14N6OS This compound is characterized by the presence of a urea group, a methylthio group, and a purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates . This reaction can be carried out under mild conditions, often in the presence of a catalyst such as indium triflate . Another method involves the carbonylation of aliphatic amines using S,S-dimethyl dithiocarbonate as a phosgene substitute .
Industrial Production Methods
Industrial production of urea derivatives typically involves large-scale reactions using readily available starting materials. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of reagents and catalysts is crucial to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate for amination, palladium catalysts for carbonylation, and indium triflate for carbamoylation . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s purine moiety makes it relevant in studies of nucleic acid analogs and enzyme inhibitors.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleic acid metabolism . This interaction can disrupt cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives and purine analogs, such as:
- Urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]-
- Urea, 1-methyl-3-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]-
Uniqueness
Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90924-88-2 |
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Molecular Formula |
C10H14N6OS |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-methyl-3-[2-(6-methylsulfanylpurin-9-yl)ethyl]urea |
InChI |
InChI=1S/C10H14N6OS/c1-11-10(17)12-3-4-16-6-15-7-8(16)13-5-14-9(7)18-2/h5-6H,3-4H2,1-2H3,(H2,11,12,17) |
InChI Key |
HCSUAAPKMNZOIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCN1C=NC2=C1N=CN=C2SC |
Origin of Product |
United States |
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